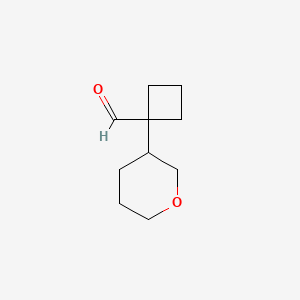

1-(Oxan-3-yl)cyclobutane-1-carbaldehyde

Description

Structural Classification and Nomenclature of 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde

From a structural standpoint, this compound is a polycyclic aliphatic aldehyde. It features a spirocyclic junction where the cyclobutane (B1203170) ring is attached to the oxane (tetrahydropyran) ring at the 3-position of the oxane. The aldehyde group is attached to the same carbon of the cyclobutane ring that is connected to the oxane, making it a quaternary center.

The systematic IUPAC name for this compound is This compound . This name is derived by treating the cyclobutane-1-carbaldehyde as the parent structure, with the oxan-3-yl group as a substituent at the 1-position.

Table 1: Basic Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₂ |

| Molecular Weight | 168.23 g/mol |

| CAS Number | 1432493-52-1 |

| SMILES | O=CC1(CCC1)C2CCOCC2 |

The Role of Aldehyde Functionality in Organic Chemistry

Aldehydes are a cornerstone of organic synthesis due to the versatile reactivity of the carbonyl group. chemistrytalk.orgnumberanalytics.com The aldehyde functional group, characterized by a carbonyl center bonded to a hydrogen atom and an R group, is highly electrophilic at the carbonyl carbon. chemistrytalk.orgsolubilityofthings.com This makes it a prime target for nucleophilic attack, leading to a wide array of chemical transformations.

Key reactions involving aldehydes include:

Nucleophilic Addition: Aldehydes readily react with nucleophiles such as Grignard reagents, organolithium compounds, and cyanides to form alcohols and cyanohydrins, respectively. wikipedia.org

Oxidation: Aldehydes can be easily oxidized to carboxylic acids using a variety of oxidizing agents.

Reduction: The reduction of aldehydes yields primary alcohols.

Condensation Reactions: Aldehydes participate in numerous condensation reactions, such as the aldol (B89426) condensation and the Wittig reaction, which are fundamental for carbon-carbon bond formation. numberanalytics.com

The presence of the aldehyde group in this compound thus opens up a multitude of possibilities for synthetic elaboration, allowing for the introduction of new functional groups and the construction of more complex molecular frameworks.

Importance of Oxane Ring Systems in Bioactive Molecules and Synthetic Targets

The oxane, or tetrahydropyran (B127337), ring is a privileged scaffold in medicinal chemistry. rsc.org It is a common structural motif in a vast number of natural products and synthetic pharmaceuticals. The tetrahydropyran ring is often found in the carbohydrate (sugar) moieties of many biologically active compounds. rsc.org Its presence can significantly influence the pharmacokinetic properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, which can be crucial for molecular recognition and binding to biological targets. rsc.org

Cyclobutane Derivatives as Key Scaffolds in Molecular Design

The cyclobutane ring, a four-membered carbocycle, has gained increasing attention in drug discovery and molecular design. pharmablock.comnih.gov Unlike more flexible acyclic or larger ring systems, the cyclobutane motif introduces a degree of conformational rigidity. pharmablock.comlifechemicals.com This rigidity can be advantageous in locking a molecule into a specific bioactive conformation, thereby enhancing its potency and selectivity for a particular biological target. lifechemicals.comru.nl

Furthermore, the non-planar, three-dimensional nature of the cyclobutane ring is a desirable feature in modern drug design, as it allows for the exploration of new chemical space and can lead to improved physicochemical properties. nih.gov The introduction of a cyclobutane fragment can also enhance metabolic stability by blocking sites susceptible to metabolism. ru.nl Several marketed drugs incorporate the cyclobutane moiety, highlighting its utility in medicinal chemistry. pharmablock.comlifechemicals.com

Overview of Current Research Trajectories for Complex Cyclic Aldehyde Structures

Current research in organic synthesis is increasingly focused on the development of novel methods for the construction of complex cyclic molecules. There is a growing interest in the synthesis of unique cyclic compounds that can act as inhibitors of protein-protein interactions, a class of targets that has been traditionally difficult to address with small molecules. sciencedaily.com The rigid and defined three-dimensional structures of complex cyclic scaffolds make them ideal candidates for this purpose.

The development of new catalytic methods and the use of enzymes in synthesis are enabling the creation of vast libraries of unique cyclic compounds. sciencedaily.com These libraries can then be screened for biological activity, leading to the discovery of new therapeutic agents. While specific research on this compound is not prominent, its structure aligns with the current trend of exploring complex, sp³-rich cyclic molecules for applications in drug discovery and beyond. The combination of the rigid cyclobutane, the polar oxane, and the reactive aldehyde makes it a prime candidate for inclusion in such screening libraries.

Structure

3D Structure

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

1-(oxan-3-yl)cyclobutane-1-carbaldehyde |

InChI |

InChI=1S/C10H16O2/c11-8-10(4-2-5-10)9-3-1-6-12-7-9/h8-9H,1-7H2 |

InChI Key |

ZEUVLOMLZFUNAV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)C2(CCC2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Oxan 3 Yl Cyclobutane 1 Carbaldehyde

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde suggests several possible disconnections. A primary disconnection can be made at the carbon-carbon bond between the oxane and cyclobutane (B1203170) rings. This leads to two key precursors: an oxan-3-yl nucleophile (or electrophile) and a cyclobutane electrophile (or nucleophile).

Another key disconnection involves the formyl group on the cyclobutane ring. The carbaldehyde can be derived from a more stable precursor, such as a nitrile or an ester, which can be introduced earlier in the synthetic sequence. This approach simplifies the handling of the molecule, as aldehydes can be prone to oxidation or other side reactions.

Based on these considerations, a plausible retrosynthesis is outlined below:

Disconnection of the C-C bond: The target molecule can be disconnected into an oxan-3-yl organometallic reagent (e.g., a Grignard reagent) and a 1-halocyclobutane-1-carbonitrile.

Functional group interconversion: The carbaldehyde is retrosynthetically converted to a nitrile, a common precursor. The hydrolysis of nitriles to aldehydes is a well-established transformation. chemistrysteps.comlibretexts.org

This retrosynthetic strategy identifies the following key precursors:

3-Halooxane: A halogenated oxane, such as 3-bromooxane, is a crucial building block.

Cyclobutane-1,1-dicarbonitrile or 1-halocyclobutane-1-carbonitrile: A cyclobutane ring with appropriate functional groups at the C1 position to allow for both the coupling reaction and the final conversion to the carbaldehyde.

Established Synthetic Routes to this compound

Based on the retrosynthetic analysis, both linear and convergent synthetic strategies can be devised.

Multi-Step Linear Syntheses

A linear synthesis could involve the initial construction of one of the ring systems, followed by the sequential addition of the functional groups and the second ring. For instance, one could start with a functionalized cyclobutane and build the oxane ring onto it. However, a convergent approach is generally more efficient for a molecule of this complexity.

Convergent Synthetic Strategies

A potential convergent synthesis is detailed below:

Synthesis of 3-Bromooxane: The synthesis of 3-bromooxane can be achieved from commercially available starting materials. For example, 3-hexene (B12438300) can be hydrobrominated to yield 3-bromohexane, illustrating a general approach to halogenating such aliphatic chains. chemicalbook.comchemicalbook.com

Synthesis of 1-Cyanocyclobutyl Grignard Reagent: The cyclobutane fragment could be prepared as a Grignard reagent derived from 1-bromocyclobutane-1-carbonitrile.

Coupling Reaction: The 3-bromooxane and the 1-cyanocyclobutyl Grignard reagent can be coupled using a transition metal catalyst, such as a copper, nickel, or palladium complex. nih.gov Iron-catalyzed cross-coupling of Grignard reagents with alkyl halides has also been reported. nih.gov This would yield 1-(oxan-3-yl)cyclobutane-1-carbonitrile.

Hydrolysis of the Nitrile: The final step would be the hydrolysis of the nitrile to the carbaldehyde. This can be achieved through various methods, such as reduction with diisobutylaluminium hydride (DIBAL-H) or by using the Stephen aldehyde synthesis with tin(II) chloride and hydrochloric acid. wikipedia.orgjove.comgoogle.com

The following table summarizes a potential convergent synthetic route:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-Hexene | HBr | 3-Bromohexane |

| 2 | 1-Bromocyclobutane-1-carbonitrile | Mg, Et2O | 1-Cyanocyclobutylmagnesium bromide |

| 3 | 3-Bromohexane, 1-Cyanocyclobutylmagnesium bromide | Cu, Ni, or Pd catalyst | 1-(Hexan-3-yl)cyclobutane-1-carbonitrile |

| 4 | 1-(Hexan-3-yl)cyclobutane-1-carbonitrile | 1. DIBAL-H, Toluene, -78 °C; 2. H2O | 1-(Hexan-3-yl)cyclobutane-1-carbaldehyde |

Asymmetric Synthesis Approaches for Chiral Centers in this compound

The target molecule has a chiral center at the C3 position of the oxane ring. The C1 position of the cyclobutane is a quaternary center and could also be chiral if the substituents on the oxane ring were different.

Enantioselective Catalysis in Carbaldehyde Formation

While the direct enantioselective formation of the carbaldehyde on the pre-formed heterocyclic-cyclobutane scaffold is challenging, chirality can be introduced earlier in the synthesis.

Diastereoselective Control in Cyclobutane Ring Functionalization

The stereoselective synthesis of highly substituted cyclobutanes is an active area of research. acs.org Diastereoselective methods for the synthesis of 1,1,3,3-tetrasubstituted cyclobutanes and cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds have been developed. rsc.orgacs.org These methods often rely on cycloaddition reactions or the diastereoselective reduction of precursors. rsc.orgacs.org

For the synthesis of this compound, if the oxane precursor already contains a chiral center, the coupling reaction with the cyclobutane fragment could proceed with some degree of diastereoselectivity. The stereochemical outcome would depend on the nature of the coupling reaction and the directing effect of the chiral center on the oxane ring.

Furthermore, enantioselective methods for the synthesis of 3-substituted 1,2-oxazinanes have been developed via organocatalytic intramolecular aza-Michael addition, which could potentially be adapted for the synthesis of chiral 3-substituted oxanes. nih.gov The enantioselective synthesis of oxetanes bearing all-carbon quaternary stereocenters has also been reported, providing a potential strategy for constructing the chiral cyclobutane moiety. nih.gov

Novel Methodologies for Oxane Ring Formation and Cyclobutane Functionalization

The construction of the spiro[oxane-3,1'-cyclobutane] core of this compound can be approached through various innovative strategies. Recent advancements in catalysis and photochemical reactions have opened new avenues for the synthesis of such intricate molecular architectures.

One promising approach involves the Paternò-Büchi reaction , a [2+2] photocycloaddition of a carbonyl compound with an alkene to form an oxetane (B1205548). bohrium.comresearchgate.net While traditionally used for oxetane synthesis, modifications of this reaction could potentially be adapted for the formation of the larger oxane ring. For instance, the photocycloaddition of a cyclic ketone with a suitable diene could be explored. bohrium.com A telescoped three-step sequence involving a Paternò-Büchi reaction between a cyclic ketone and maleic acid derivatives has been reported to yield functionalized spirocyclic oxetanes, a strategy that could potentially be adapted for the synthesis of the target molecule. bohrium.com

Catalytic methods offer another powerful tool for the construction of the spirocyclic system. Cobalt-catalyzed cascade C-H activation and carboamidation of alkynes have been successfully employed in the synthesis of 3,3-oxaspirocycles. researchgate.net This methodology allows for the one-step construction of the oxa-spirocyclic framework from readily available starting materials. Furthermore, copper-catalyzed borylative cyclization of aliphatic alkynes has emerged as a general strategy for the synthesis of structurally diverse (boromethylene)cyclobutanes and spiro-BMCBs, which can be further functionalized. rsc.org

The functionalization of the cyclobutane ring, specifically the introduction of the carbaldehyde group, can be achieved through various means. The oxidation of a primary alcohol precursor is a common method. A four-pot telescoped procedure has been developed for the preparation of oxetane-3-carboxaldehyde from oxetane-3-one, involving a mild homologation sequence. researchgate.net This approach could be adapted for the synthesis of the target compound from a corresponding spirocyclic ketone.

The stereochemistry of the final product is a critical consideration. Diastereoselective and enantioselective synthetic methods are crucial for obtaining the desired isomer. Chinchona-based squaramide bifunctional acid-base catalysts have been used for the enantioselective synthesis of thio-substituted cyclobutanes via a sulfa-Michael addition using cyclobutenes. researchgate.net Such catalytic systems could potentially be employed to control the stereochemistry during the formation of the spirocyclic core.

| Method | Key Features | Potential Application |

| Paternò-Büchi Reaction | [2+2] photocycloaddition of a carbonyl and an alkene. | Formation of the spiro-oxane ring system. |

| Cobalt-Catalyzed Cascade Reaction | C-H activation and carboamidation of alkynes. | One-step synthesis of the oxa-spirocyclic framework. |

| Copper-Catalyzed Borylative Cyclization | Borylative cyclization of aliphatic alkynes. | Synthesis of functionalized spiro-cyclobutanes. |

| Mild Homologation Sequence | Oxidation of a primary alcohol precursor. | Introduction of the carbaldehyde functionality. |

| Chiral Catalysis | Use of chiral catalysts to control stereochemistry. | Enantioselective synthesis of the target molecule. |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. mdpi.comnih.govrsc.org The synthesis of this compound can benefit from several green approaches.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of spiro heterocyclic compounds. springerprofessional.deresearchgate.net Microwave irradiation can provide rapid and uniform heating, often leading to shorter reaction times and cleaner reaction profiles compared to conventional heating methods. springerprofessional.de The synthesis of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] has been successfully achieved using a metal-free, green protocol involving microwave irradiation in a natural deep eutectic solvent (NDDES). springerprofessional.de

Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. bohrium.comuc.ptstrath.ac.uknih.govnih.gov Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. nih.gov Flow chemistry is particularly well-suited for photochemical reactions, as it allows for uniform irradiation of the reaction mixture, which can be challenging in batch reactors. nih.gov The use of flow chemistry can also minimize the use of hazardous solvents and reagents, contributing to a greener synthetic process. nih.gov

The choice of solvents and catalysts is another crucial aspect of green chemistry. The use of environmentally benign solvents, such as water or ionic liquids, is highly desirable. mdpi.com Iodine has been used as a green and efficient catalyst for the regioselective synthesis of spiro heterobicyclic rings under solvent-free conditions. numberanalytics.com The development of reusable catalysts, such as Fe3O4–GO–SO3H nanocatalysts, can further enhance the green credentials of a synthetic route. nih.gov

| Green Chemistry Principle | Application in Synthesis |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, and reduced energy consumption. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, and improved scalability. |

| Green Solvents and Catalysts | Use of environmentally benign solvents and reusable catalysts to minimize waste. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

Process Optimization and Scale-Up Considerations for Efficient Production

The transition from laboratory-scale synthesis to large-scale industrial production requires careful process optimization and scale-up considerations. researchgate.net For the synthesis of this compound, several factors need to be addressed to ensure a robust, safe, and cost-effective manufacturing process.

Process Analytical Technology (PAT) is a key tool for process understanding and control. researchgate.net PAT involves the use of in-line and on-line analytical techniques to monitor critical process parameters (CPPs) in real-time. This allows for a deeper understanding of the reaction kinetics and mechanism, enabling the identification of optimal reaction conditions and the development of a robust control strategy. researchgate.net For example, in-line spectroscopy can be used to monitor the concentration of reactants, intermediates, and products, providing valuable data for process optimization.

The scale-up of photochemical reactions presents unique challenges due to the attenuation of light as it passes through the reaction medium. Flow reactors are particularly advantageous for scaling up photochemical reactions, as they provide a high surface-area-to-volume ratio, ensuring uniform irradiation of the reaction mixture. The choice of light source and reactor design are critical factors that need to be carefully considered for efficient scale-up.

Flow chemistry also offers significant advantages for the scale-up of other synthetic steps. bohrium.comuc.ptstrath.ac.uknih.govnih.gov The modular nature of flow reactors allows for easy scaling by numbering-up (running multiple reactors in parallel) rather than the traditional sizing-up of batch reactors. This approach can reduce the risks associated with handling large quantities of hazardous materials and can lead to more consistent product quality. nih.gov

Safety considerations are paramount during scale-up. A thorough hazard assessment of all reagents, intermediates, and reaction conditions is essential. The potential for runaway reactions, exotherms, and the formation of hazardous byproducts must be carefully evaluated. The use of continuous processing in flow reactors can often mitigate these risks by minimizing the volume of the reaction mixture at any given time. nih.gov

| Parameter | Optimization and Scale-Up Consideration |

| Reaction Kinetics | Utilize PAT to monitor reaction progress and determine optimal conditions. |

| Heat and Mass Transfer | Ensure efficient mixing and temperature control, especially in exothermic reactions. |

| Photochemistry | Employ flow reactors for uniform irradiation and efficient light penetration. |

| Downstream Processing | Develop efficient and scalable methods for product isolation and purification. |

| Safety | Conduct a thorough hazard assessment and implement appropriate safety measures. |

Chemical Reactivity and Transformations of 1 Oxan 3 Yl Cyclobutane 1 Carbaldehyde

Theoretical Reactions at the Aldehyde Moiety of 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde

The aldehyde group is a versatile functional group known for its susceptibility to a wide range of chemical transformations, primarily due to the electrophilic nature of the carbonyl carbon.

Predicted Nucleophilic Addition Reactions and Derivatives

The carbonyl carbon of the aldehyde is sp² hybridized and is prone to attack by nucleophiles. This would theoretically lead to the formation of a tetrahedral intermediate, which can then be protonated to yield various addition products. Common nucleophilic addition reactions that aldehydes undergo include the formation of hydrates, acetals, cyanohydrins, and the addition of organometallic reagents.

Table 1: Hypothetical Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Predicted Product Type |

|---|---|---|

| Water | H₂O | Hydrate (gem-diol) |

| Alcohol | ROH, H⁺ catalyst | Acetal/Hemiacetal |

| Cyanide | HCN, KCN | Cyanohydrin |

| Grignard Reagent | R-MgBr | Secondary Alcohol |

Hypothetical Oxidations and Reductions of the Carbaldehyde Group

Aldehydes are readily oxidized to form carboxylic acids using a variety of oxidizing agents. Conversely, they can be reduced to primary alcohols.

Table 2: Plausible Oxidation and Reduction Reactions

| Transformation | Reagent Example | Predicted Product |

|---|---|---|

| Oxidation | KMnO₄, K₂Cr₂O₇, Tollens' reagent | 1-(Oxan-3-yl)cyclobutane-1-carboxylic acid |

Anticipated Condensation and Imine Formation Reactions

The aldehyde group can react with primary or secondary amines to form imines (Schiff bases) or enamines, respectively. It can also participate in condensation reactions, such as the Wittig reaction to form alkenes or aldol (B89426) and related condensations if an enolizable proton is present.

Speculative Transformations Involving the Cyclobutane (B1203170) Ring System

The cyclobutane ring is characterized by significant ring strain, which influences its reactivity, often leading to reactions that relieve this strain.

Potential Ring Expansion and Contraction Reactions

Thermally or photochemically induced rearrangements could potentially lead to ring expansion to a cyclopentane (B165970) system or contraction to a cyclopropane (B1198618) derivative, although such reactions are highly dependent on substituents and reaction conditions.

Possible Rearrangements and Ring-Opening Reactions

The presence of the oxane and carbaldehyde substituents could influence the regioselectivity of ring-opening reactions. For instance, reactions promoted by transition metals or strong acids could lead to the cleavage of the cyclobutane ring to form linear alkyl chains with various functional groups.

Reactivity and Modifications of the Oxane Ring in this compound

The oxane ring, a saturated six-membered ether, is generally stable but can undergo specific transformations under certain conditions.

Ether Cleavage and Functionalization

The ether linkage within the oxane ring is susceptible to cleavage by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com This reaction typically proceeds through protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The regioselectivity of the cleavage would depend on the reaction mechanism (SN1 or SN2), which is influenced by the steric hindrance around the carbon atoms adjacent to the oxygen.

| Reagent | Conditions | Expected Products |

| HI (excess) | Heat | 1-(1-formylcyclobutyl)pentane-1,5-diyl diiodide |

| HBr (excess) | Heat | 1-(1-formylcyclobutyl)pentane-1,5-diyl dibromide |

Functionalization of the oxane ring without cleavage is more challenging but could potentially be achieved through C-H activation methodologies.

Substitution Reactions on the Oxane Framework

Direct substitution on the unsubstituted carbons of the oxane ring is generally difficult due to the low reactivity of C-H bonds in alkanes. However, radical halogenation could introduce a functional group handle for further transformations, although this process would likely lack selectivity and produce a mixture of products.

Chemo- and Regioselectivity in Complex Reaction Environments

The presence of both an aldehyde and an ether in this compound introduces questions of chemoselectivity in reactions. The aldehyde group is significantly more reactive towards nucleophiles than the ether. Therefore, reactions with common nucleophiles would be expected to occur selectively at the carbonyl carbon.

Regioselectivity becomes a key consideration in reactions involving the cleavage of the oxane ring, as discussed in section 3.3.1. The outcome of such reactions will be dictated by electronic and steric factors, as well as the reaction conditions employed. mdpi.comsemanticscholar.org

Multi-Component Reactions Utilizing this compound as a Building Block

Multi-component reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules in a single step. nih.govresearchgate.netbeilstein-journals.orgrsc.orgnih.gov The aldehyde functionality of this compound makes it a suitable candidate for a variety of MCRs.

For instance, in a Ugi four-component reaction , the aldehyde could react with an amine, a carboxylic acid, and an isocyanide to generate a complex α-acylamino carboxamide derivative.

| Amine | Carboxylic Acid | Isocyanide | Expected Product |

| Aniline | Acetic Acid | tert-Butyl isocyanide | 2-(acetylamino)-N-(tert-butyl)-2-(1-(oxan-3-yl)cyclobutyl)acetamide |

| Benzylamine | Benzoic Acid | Cyclohexyl isocyanide | 2-(benzamido)-N-cyclohexyl-2-(1-(oxan-3-yl)cyclobutyl)acetamide |

Similarly, it could participate as the aldehyde component in other named MCRs such as the Passerini reaction (with a carboxylic acid and an isocyanide) or the Strecker synthesis (with an amine and cyanide) to yield α-acyloxy carboxamides and α-aminonitriles, respectively. The specific products of these reactions would depend on the other reactants employed.

Derivatization Strategies and Analogue Synthesis Based on 1 Oxan 3 Yl Cyclobutane 1 Carbaldehyde

Preparation of Amine and Imine Derivatives

The aldehyde functionality of 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde is a prime site for the introduction of nitrogen-containing groups, leading to the formation of amines and imines. These derivatives are of significant interest in medicinal chemistry due to the prevalence of amine and imine moieties in bioactive molecules.

Reductive Amination for Amine Synthesis:

A primary method for converting the aldehyde to an amine is through reductive amination. This one-pot reaction typically involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can be critical, with NaBH(OAc)₃ often being preferred for its mildness and tolerance of a wide range of functional groups.

The general reaction scheme is as follows:

Reaction of this compound with a selected amine (R¹R²NH) to form an iminium ion intermediate.

Reduction of the iminium ion by a hydride reagent to yield the corresponding amine derivative.

This strategy allows for the introduction of a wide variety of substituents on the nitrogen atom, depending on the amine used in the reaction.

Imine (Schiff Base) Formation:

The condensation of this compound with primary amines under appropriate conditions, often with acid or base catalysis and removal of water, yields imine derivatives, also known as Schiff bases. rdd.edu.iqresearchgate.net These compounds are not only valuable as final products but also serve as versatile intermediates for further synthetic transformations. rdd.edu.iq

The formation of imines can be represented by the following equilibrium reaction: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

The stability of the resulting imine can vary depending on the nature of the substituent (R') on the nitrogen atom. Aromatic amines generally form more stable Schiff bases compared to aliphatic amines.

| Derivative Type | General Structure | Synthetic Method | Key Reagents | Potential R Groups |

|---|---|---|---|---|

| Primary Amine | Reductive Amination | Ammonia (B1221849), NaBH(OAc)₃ | - | |

| Secondary Amine | Reductive Amination | Primary Amine (R¹NH₂), NaBH(OAc)₃ | Alkyl, Aryl, Heteroaryl | |

| Tertiary Amine | Reductive Amination | Secondary Amine (R¹R²NH), NaBH(OAc)₃ | Alkyl, Aryl | |

| Imine | Condensation | Primary Amine (R¹NH₂), Acid/Base Catalyst | Alkyl, Aryl, Heteroaryl |

Synthesis of Carboxylic Acid, Ester, and Amide Analogues

Oxidation of the aldehyde group in this compound provides the corresponding carboxylic acid, a key intermediate that can be further derivatized to esters and amides. These functional groups are important for modulating physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.

Oxidation to Carboxylic Acid:

The aldehyde can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. Common methods include the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger like 2-methyl-2-butene, and Jones oxidation with chromium trioxide (CrO₃) in sulfuric acid. Milder reagents such as potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O) can also be employed. The choice of oxidant will depend on the presence of other sensitive functional groups in the molecule.

Esterification:

Once the carboxylic acid, 1-(Oxan-3-yl)cyclobutane-1-carboxylic acid, is obtained, it can be converted to a wide range of esters. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a classical method. Alternatively, the carboxylic acid can be activated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form an acyl chloride, which readily reacts with alcohols to give esters. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can also facilitate the direct condensation of the carboxylic acid with an alcohol.

Amide Formation:

Similar to esterification, amides can be prepared from the carboxylic acid. pulsus.compulsus.com The most common approach involves activating the carboxylic acid and then reacting it with a primary or secondary amine. pulsus.com The use of peptide coupling reagents like DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly efficient and minimizes side reactions. pulsus.com This method allows for the synthesis of a diverse library of amide analogues by varying the amine component. pulsus.compulsus.com

| Derivative | Synthetic Pathway | Key Reagents | Potential Modalities |

|---|---|---|---|

| Carboxylic Acid | Oxidation of Aldehyde | NaClO₂, H₂O₂, 2-methyl-2-butene | - |

| Ester | Esterification of Carboxylic Acid | Alcohol (R-OH), H₂SO₄ or SOCl₂ or DCC | Varying alkyl or aryl groups (R) |

| Amide | Amidation of Carboxylic Acid | Amine (R¹R²NH), EDC, HOBt | Diverse primary and secondary amines |

Formation of Heterocyclic Compounds Incorporating the 1-(Oxan-3-yl)cyclobutane Scaffold

The aldehyde group is a versatile handle for the construction of various heterocyclic rings, which are of great interest in drug discovery. The 1-(Oxan-3-yl)cyclobutane moiety can be incorporated into a wide range of heterocyclic systems, potentially leading to novel chemical entities with unique biological activities.

Synthesis of Pyrazoles and Pyrimidines:

For instance, condensation of the aldehyde with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole (B372694) rings. Similarly, reaction with ureas, thioureas, or amidines can be employed to construct pyrimidine (B1678525) scaffolds. These reactions often proceed through an initial condensation to form an intermediate that subsequently undergoes cyclization.

Multicomponent Reactions:

Multicomponent reactions (MCRs) offer an efficient route to complex heterocyclic structures in a single step. The aldehyde functionality of this compound makes it an ideal substrate for various MCRs. For example, the Biginelli reaction, involving the aldehyde, a β-ketoester, and urea (B33335) or thiourea, can be used to synthesize dihydropyrimidinones. The Hantzsch pyridine (B92270) synthesis is another MCR where the aldehyde can react with a β-ketoester and ammonia to form dihydropyridine (B1217469) derivatives.

1,3-Dipolar Cycloadditions:

The aldehyde can be converted into a dipole or a dipolarophile for use in 1,3-dipolar cycloaddition reactions. For example, conversion of the aldehyde to an alkene via a Wittig reaction, followed by reaction with a nitrile oxide or an azide, can lead to the formation of isoxazoles or triazoles, respectively.

| Heterocycle | Synthetic Strategy | Key Reactants |

|---|---|---|

| Pyrazole | Condensation/Cyclization | Hydrazine derivatives |

| Pyrimidine | Condensation/Cyclization | Urea, Thiourea, Amidines |

| Dihydropyrimidinone | Biginelli Reaction | β-ketoester, Urea/Thiourea |

| Dihydropyridine | Hantzsch Synthesis | β-ketoester, Ammonia |

| Isoxazole | 1,3-Dipolar Cycloaddition | Hydroxylamine, then oxidation |

| Triazole | 1,3-Dipolar Cycloaddition | Azide |

Development of Stereoisomeric and Diastereomeric Derivatives for Configurational Studies

The this compound scaffold contains multiple stereocenters, leading to the possibility of various stereoisomers. The synthesis and biological evaluation of these stereoisomers are crucial for understanding the three-dimensional requirements for biological activity.

Chiral Resolution:

If the starting material is a racemic mixture, chiral resolution can be employed to separate the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. Alternatively, chiral chromatography can be used for the separation of enantiomers.

Asymmetric Synthesis:

Asymmetric synthesis provides a more direct route to enantiomerically pure compounds. This can involve the use of chiral catalysts or chiral auxiliaries in the key bond-forming steps of the synthesis of the scaffold itself. For instance, a chiral catalyst could be used in a cyclization reaction to form the cyclobutane (B1203170) or oxane ring with a specific stereochemistry.

Diastereoselective Reactions:

The existing stereocenters in the this compound scaffold can influence the stereochemical outcome of subsequent reactions. By carefully selecting reaction conditions and reagents, it is possible to achieve diastereoselective transformations. For example, the reduction of a ketone derivative of the scaffold using a bulky reducing agent may favor the formation of one diastereomer over the other due to steric hindrance.

The systematic synthesis and testing of all possible stereoisomers can provide valuable insights into the optimal configuration for biological activity and help in the design of more potent and selective analogues.

Scaffold Modifications for Probing Structure-Activity Relationships (SAR)

In addition to derivatizing the aldehyde group, modifications to the oxane and cyclobutane rings are essential for a comprehensive SAR study. These modifications can probe the importance of the size, shape, and flexibility of the scaffold, as well as the role of the heteroatom in the oxane ring.

Oxane Ring Modifications:

Ring Size Variation: The oxane ring can be replaced with other cyclic ethers of different sizes, such as oxetane (B1205548) (4-membered), tetrahydrofuran (B95107) (5-membered), or oxepane (B1206615) (7-membered) rings. This would help to determine the optimal ring size for biological activity.

Substitution: Introduction of substituents on the oxane ring can explore specific interactions with the biological target. For example, alkyl or hydroxyl groups could be introduced at various positions.

Heteroatom Variation: The oxygen atom in the oxane ring can be replaced with other heteroatoms, such as sulfur (thiane) or nitrogen (piperidine), to investigate the importance of the heteroatom's electronic properties and hydrogen bonding capacity.

Cyclobutane Ring Modifications:

Ring Size Variation: The cyclobutane ring can be replaced with other cycloalkanes, such as cyclopropane (B1198618), cyclopentane (B165970), or cyclohexane. This would provide information on the ideal ring size and conformational constraints. nih.gov

Substitution: Introducing substituents on the cyclobutane ring can probe for additional binding pockets on the target protein.

Ring Unsaturation: The introduction of a double bond within the cyclobutane ring would alter its geometry and electronic properties, which could impact biological activity.

By systematically exploring these scaffold modifications, a detailed understanding of the SAR can be established, guiding the design of second-generation analogues with improved properties. mdpi.com

Advanced Spectroscopic and Spectrometric Characterization of 1 Oxan 3 Yl Cyclobutane 1 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra, supported by two-dimensional correlation experiments, would be essential to confirm the connectivity and stereochemistry of 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde.

One-Dimensional NMR (¹H, ¹³C)

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and diastereotopic protons. The aldehyde proton (-CHO) would appear as a distinct singlet or a narrowly split multiplet in the downfield region, typically between δ 9-10 ppm. The protons on the cyclobutane (B1203170) ring and the oxane ring would resonate in the aliphatic region (δ 1-4 ppm). The proton at the C3 position of the oxane ring, adjacent to the oxygen atom, would likely be found in the more deshielded part of this region.

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the aldehyde carbonyl carbon in the highly deshielded region of δ 190-200 ppm. The carbons of the oxane and cyclobutane rings would appear in the upfield region. The carbon atom C3 of the oxane ring, being attached to oxygen, would be expected to have a chemical shift in the range of δ 60-80 ppm.

Due to the absence of fluorine and phosphorus in the molecule, ¹⁹F and ³¹P NMR spectroscopy are not applicable.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY, ROESY)

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the cyclobutane and oxane rings, helping to trace the connectivity of the protons.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the cyclobutane ring to the oxane ring via the C-C bond between them and the aldehyde group to the cyclobutane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. They would be vital in determining the relative stereochemistry of the substituents on the cyclobutane and oxane rings.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule.

IR Spectroscopy: The most prominent and characteristic absorption band in the IR spectrum of this compound would be the strong C=O stretching vibration of the aldehyde group, expected in the region of 1720-1740 cm⁻¹. The C-H stretching vibration of the aldehyde proton would likely appear as a weaker band around 2720 cm⁻¹. The C-O-C stretching of the ether linkage in the oxane ring would give rise to a strong band in the 1050-1150 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=O stretch is also Raman active. The C-C and C-H vibrations of the aliphatic rings would also be observable.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental formula (C₁₀H₁₆O₂). The fragmentation pattern observed in the mass spectrum would offer further structural information. Expected fragmentation pathways could include the loss of the aldehyde group (CHO), cleavage of the bond between the two rings, and fragmentation of the oxane ring.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Elucidation

Since this compound is a chiral molecule, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) would be essential for elucidating its absolute stereochemistry. These techniques measure the differential absorption or rotation of plane-polarized light by a chiral molecule. The experimental ECD and ORD spectra would need to be compared with theoretically calculated spectra for different stereoisomers to determine the absolute configuration of the chiral centers.

X-ray Crystallography for Definitive Solid-State Structure Determination (where applicable)

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive and unambiguous determination of its three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and the absolute stereochemistry of the molecule, confirming the structural information inferred from the spectroscopic methods.

Computational Chemistry and Theoretical Investigations of 1 Oxan 3 Yl Cyclobutane 1 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to elucidating the electronic environment of a molecule, providing insights into its stability, reactivity, and bonding characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For a molecule like 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311G**, could be used to determine its optimized geometry and electronic properties. These calculations can predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's most stable arrangement.

Furthermore, DFT is instrumental in analyzing the electronic distribution. Key parameters that would be derived from such studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals would reveal the likely sites for nucleophilic and electrophilic attack. For instance, the LUMO is expected to be localized on the carbon atom of the carbonyl group, indicating its susceptibility to nucleophilic addition.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a detailed picture of the bonding within the molecule. This analysis quantifies the delocalization of electron density and the nature of orbital interactions, such as hyperconjugation, which can influence the molecule's conformation and stability.

Table 1: Predicted Electronic Properties of this compound from Hypothetical DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Ab initio molecular orbital theory, which is based on first principles without the use of empirical parameters, offers another powerful approach to studying this compound. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate descriptions of the electronic structure. While computationally more demanding than DFT, these methods can be crucial for benchmarking and for systems where electron correlation effects are particularly important.

For this specific molecule, ab initio calculations would be valuable for obtaining a precise understanding of the electron distribution and for calculating properties such as electron affinity and ionization potential. These methods are also well-suited for studying excited states, which is important for understanding the molecule's photochemical behavior.

Conformational Analysis and Potential Energy Surfaces of this compound

The three-dimensional structure of this compound is not static; it exists as an ensemble of interconverting conformers. Conformational analysis aims to identify the stable conformers and the energy barriers between them. The puckering of the cyclobutane (B1203170) ring and the chair-like conformations of the oxane ring are key structural features to consider.

The cyclobutane ring is known to adopt a puckered conformation to relieve ring strain. The aldehyde and oxanyl substituents can occupy either equatorial or axial positions on this puckered ring, leading to different stereoisomers. Similarly, the oxane ring typically adopts a chair conformation, but the cyclobutylcarbaldehyde substituent can be positioned axially or equatorially.

Computational methods can be used to map the potential energy surface (PES) of the molecule by systematically varying key dihedral angles. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers to conformational change. Such an analysis would reveal the relative populations of different conformers at a given temperature. Studies on similar heterocyclic systems have shown that the preferred conformation is often a delicate balance of steric and electronic effects. researchgate.net

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Equatorial-Equatorial | 0.0 | 75 |

| Equatorial-Axial | 1.2 | 15 |

| Axial-Equatorial | 1.8 | 8 |

| Axial-Axial | 3.5 | 2 |

Note: This data is hypothetical and for illustrative purposes. The actual energy differences and populations would need to be determined by specific computational studies.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as nucleophilic additions to the carbonyl group, oxidations, or reductions. By mapping the reaction pathway, it is possible to identify transition states and intermediates, and to calculate activation energies. This information is crucial for understanding the kinetics and thermodynamics of a reaction and for predicting the major products. For instance, a DFT study could be employed to model the addition of a Grignard reagent to the aldehyde, elucidating the stereochemical outcome of the reaction.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, this would include:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. These predictions are highly sensitive to the molecular conformation, and comparing them with experimental spectra can help to determine the predominant conformation in solution.

Infrared (IR) Spectroscopy: Vibrational frequencies and intensities can be computed. The calculated IR spectrum would show characteristic peaks for the C=O stretch of the aldehyde, C-O-C stretches of the oxane ring, and various C-H bending and stretching modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and thus the UV-Vis absorption spectrum. This would provide information about the molecule's chromophores.

Table 3: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value |

| ¹H NMR (aldehyde H) | δ 9.8 ppm | δ 9.7 ppm |

| ¹³C NMR (carbonyl C) | δ 202 ppm | δ 201 ppm |

| IR (C=O stretch) | 1725 cm⁻¹ | 1730 cm⁻¹ |

Note: The predicted and experimental values are illustrative and typical for aldehydes of this type.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. By simulating the motion of all atoms in the molecule, MD can provide insights into its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor.

For this compound, an MD simulation in a solvent like water or chloroform would reveal the accessible conformations and the timescales of transitions between them. This is particularly useful for understanding the flexibility of the cyclobutane and oxane rings and the rotational freedom around the bond connecting them. Such simulations have been effectively used to study the conformational flexibility of other cyclobutane derivatives. nih.gov

Furthermore, if this molecule were to be studied as a potential ligand for a protein, MD simulations could be used to model its binding to the active site, providing information on the stability of the complex and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern binding.

Applications and Emerging Roles of 1 Oxan 3 Yl Cyclobutane 1 Carbaldehyde in Chemical Science

Structural Motif for Analogue Synthesis in Natural Product Chemistry

It is possible that "1-(Oxan-3-yl)cyclobutane-1-carbaldehyde" is a very novel compound that has not yet been extensively studied or that it is more commonly known by a different chemical name or identifier in the existing literature. Without further information or published research specifically detailing the synthesis, properties, and applications of this compound, a comprehensive scientific article focusing solely on its roles in chemical science cannot be generated.

Bioactivity Mechanisms at a Molecular Level

The potential biological activity of this compound can be inferred from the principles of molecular recognition and the established roles of its constituent chemical motifs.

Principles of Ligand-Target Recognition and Binding

Molecular recognition is the foundation of biological activity, governing the specific interaction between a ligand (the small molecule) and its biological target, typically a protein or nucleic acid. nih.govfiveable.me This process is driven by a symphony of non-covalent interactions, including hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic effects. nih.govwikipedia.orgacs.org The unique 3D shape and electronic properties of a ligand are paramount for its ability to fit into a target's binding site, a concept often described by the "lock and key" or "induced fit" models. fiveable.mequizlet.com

For this compound, the oxane ring introduces a polar ether group capable of acting as a hydrogen bond acceptor. The puckered, non-planar structure of both the oxane and cyclobutane (B1203170) rings provides a distinct three-dimensional architecture, which is increasingly sought after in drug discovery to enhance selectivity and improve physicochemical properties. nih.govnih.govnih.gov The aldehyde group, being a polar and reactive moiety, can participate in hydrogen bonding and potentially form reversible or irreversible covalent bonds with nucleophilic residues in a binding site. creative-proteomics.comorientjchem.org

Table 1: Potential Non-Covalent Interactions for this compound

| Molecular Fragment | Potential Interaction Type | Interacting Partner in Biological Target |

|---|---|---|

| Oxane Ring (Oxygen) | Hydrogen Bond Acceptor | Amino acid residues with donor groups (e.g., Ser, Thr, Tyr, Asn, Gln) |

| Cyclobutane Ring | Van der Waals / Hydrophobic | Non-polar amino acid residues (e.g., Leu, Ile, Val, Phe) |

| Carbaldehyde Group | Hydrogen Bond Acceptor/Donor | Amino acid residues with donor/acceptor groups |

| Carbaldehyde Group | Covalent Bonding (Schiff base) | Lysine (B10760008) residues |

| Carbaldehyde Group | Covalent Bonding (Hemiacetal) | Serine, Threonine residues |

Molecular Interactions in Enzyme Active Sites

Enzyme active sites are highly specialized microenvironments that facilitate biochemical reactions. The binding of a ligand within an active site can either inhibit or modulate the enzyme's activity. The structural features of this compound suggest several ways it could interact within such a site.

The sp³-rich nature of the oxane and cyclobutane rings allows for favorable interactions within hydrophobic pockets of an enzyme's active site. nih.govru.nl The defined stereochemistry of the substituted cyclobutane can orient the oxane and carbaldehyde groups in specific vectors, potentially leading to high-affinity binding and selectivity for a particular enzyme isoform. nih.gov The aldehyde functionality is of particular interest as it can act as a "warhead" to form a covalent bond with a nucleophilic amino acid residue, such as the primary amine of a lysine to form a Schiff base, or the hydroxyl group of a serine or threonine to form a hemiacetal. nih.govmdpi.com This covalent interaction can lead to potent and long-lasting inhibition.

Modulation of Biochemical Pathways through Molecular Scaffolding

A molecular scaffold is the core structure of a molecule to which various functional groups are attached. The scaffold itself can play a crucial role in orienting these functional groups in a precise spatial arrangement to interact with multiple components of a biochemical pathway or to stabilize a specific protein conformation.

The rigid, puckered structure of the cyclobutane ring in this compound acts as a compact and three-dimensional scaffold. nih.govlifechemicals.com This contrasts with the often flat, two-dimensional structures of many traditional small molecules. nih.gov By serving as a central organizing element, this scaffold can present the oxane and carbaldehyde functionalities in a manner that could, for instance, bridge two domains of a protein, stabilize a particular protein-protein interaction, or allosterically modulate an enzyme's activity. nih.gov The oxane ring, a common motif in approved drugs, can also improve properties like solubility and metabolic stability. acs.orgrsc.org The modulation of cellular signaling pathways can occur when a ligand binds to a receptor, initiating a cascade of intracellular events. wikipedia.org The specific shape and chemical properties of this compound could allow it to selectively target certain receptors, thereby influencing specific biochemical pathways.

Utility in Fragment-Based Approaches for Molecular Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.govacs.org This approach uses small, low-complexity molecules ("fragments") to probe the binding sites of biological targets. Because of their small size, fragments can explore chemical space more efficiently and often form high-quality interactions. nih.govacs.org

The structural components of this compound make it an intriguing candidate for inclusion in a fragment library. The cyclobutane moiety is considered an underrepresented yet attractive 3D scaffold in FBDD. nih.govvu.nl Its inclusion in fragment libraries can increase the structural diversity and three-dimensionality, which has been shown to improve the success rate of drug discovery programs. nih.govactiveamericas.comsygnaturediscovery.com

Table 2: Physicochemical Properties of Constituent Fragments

| Fragment | Molecular Weight (g/mol) | logP (approx.) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |

|---|---|---|---|---|---|

| Cyclobutane | 56.11 | 1.4 | 0 | 0 | 0 |

| Oxane (Tetrahydropyran) | 86.13 | 0.3 | 0 | 1 | 0 |

| Formaldehyde (as a simple aldehyde) | 30.03 | -0.3 | 0 | 1 | 0 |

Note: These properties are for the individual parent fragments and would be different for the combined molecule.

The molecule itself, or derivatives where the aldehyde is replaced by other functional groups, could serve as a valuable 3D fragment. The oxane ring enhances solubility, a key property for fragments, while the cyclobutane provides a rigid core with well-defined exit vectors for chemical elaboration. rsc.org Once a fragment derived from this scaffold is found to bind to a target, the aldehyde group (or a precursor) provides a convenient chemical handle for synthetic elaboration to grow the fragment into a more potent lead compound.

Intellectual Property and Patent Landscape Analysis for 1 Oxan 3 Yl Cyclobutane 1 Carbaldehyde

Examination of Synthetic Route Claims in Patent Literature

A detailed review of the patent literature did not yield any patents with specific claims for the synthetic route of 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde. The absence of direct patent filings for this compound means that its synthesis is not yet a matter of protected intellectual property.

However, the synthesis of related cyclobutane (B1203170) derivatives is a subject of patent literature. For instance, patents for various cyclobutane-containing active pharmaceutical ingredients describe multi-step syntheses to construct the four-membered ring and introduce desired functional groups. google.com These methodologies, while not directly applicable to the target molecule, indicate the types of synthetic strategies that could be employed and potentially patented in the future for this compound. A review of organic synthesis literature also points to a variety of methods for creating cyclobutane derivatives, which could form the basis of future patent claims if adapted for this specific compound. researchgate.net

Analysis of Claimed Applications and Utilities in Patents

There are no patents that claim specific applications or utilities for this compound. The potential uses of this compound, therefore, remain in the public domain from an intellectual property standpoint.

Nevertheless, the broader class of cyclobutane derivatives has been the subject of numerous patents for a range of applications. These patents often claim the use of cyclobutane-containing molecules as therapeutic agents. For example, patent US8158616B2 describes cyclobutane derivatives as JAK inhibitors for the treatment of inflammatory and autoimmune disorders, as well as cancer. google.com Similarly, patent EP3191445B1 discloses cyclobutane-containing carboxylic acids as GPR120 modulators for treating diabetes and related metabolic disorders. google.com Other patented applications for cyclobutane derivatives include their use as antiviral agents. google.com These examples highlight the potential for this compound to be investigated for similar therapeutic applications, which could lead to future patent filings.

Review of Patented Structural Analogs and Derivatives

While no patents for this compound itself were identified, the patent literature contains numerous examples of structural analogs and derivatives that share either the cyclobutane or the oxane core.

Patents for cyclobutane derivatives are prevalent in the pharmaceutical field. These often feature a cyclobutane ring as a central scaffold, substituted with various functional groups to modulate biological activity. google.comgoogle.comgoogle.com A European patent, EP0444597A1, describes a broad class of novel cyclobutane derivatives with potential uses as reagents, drugs, agricultural chemicals, and perfumes, though it does not specify the oxane linkage present in the target molecule. google.com

The following table provides a summary of patents for structurally related compounds, highlighting the diversity of applications for the cyclobutane scaffold.

| Patent Number | Title | Key Structural Feature | Claimed Application/Utility |

| US8158616B2 | Azetidine and cyclobutane derivatives as JAK inhibitors | Cyclobutane | Treatment of JAK-associated diseases (e.g., inflammatory disorders, cancer) google.com |

| EP3191445B1 | Cyclobutane containing carboxylic acid gpr120 modulators | Cyclobutane | Treatment of diseases associated with GPR120 (e.g., diabetes, metabolic syndrome) google.com |

| CN104447584A | Cyclobutane substituent containing pyrazine (B50134) compound, and composition and use thereof | Cyclobutane | Prevention and treatment of influenza virus infections google.com |

| EP0444597A1 | Novel cyclobutane derivative | Cyclobutane | Reagents, drugs, agricultural chemicals, and perfumes google.com |

Trends in Patenting Activity for Cyclobutane-Oxane Chemical Scaffolds

The patenting activity for chemical scaffolds combining both cyclobutane and oxane rings is not extensive, and as established, no patents for the specific compound this compound have been filed. The existing patent landscape is more developed for each of the individual ring systems.

The trend in patenting for cyclobutane derivatives has been largely driven by the pharmaceutical industry, with a focus on developing novel therapeutics for a wide range of diseases. google.comgoogle.comgoogle.com The rigid, three-dimensional nature of the cyclobutane ring makes it an attractive scaffold for designing molecules that can fit into specific biological targets.

For oxane-containing compounds, patenting activity is also significant, particularly in the context of natural product synthesis and medicinal chemistry, where the tetrahydropyran (B127337) ring is a common structural motif.

The combination of these two scaffolds into a single molecule, as in this compound, represents a relatively unexplored area of chemical space in the patent literature. This suggests that there is a significant opportunity for innovation and the establishment of new intellectual property in this area. Future patenting activity may focus on the synthesis of this and related compounds, as well as their application in materials science, agrochemicals, and particularly as novel pharmaceutical agents.

Future Research Directions and Opportunities for 1 Oxan 3 Yl Cyclobutane 1 Carbaldehyde

Development of More Efficient and Sustainable Synthetic Routes

Future research will likely prioritize the development of green and economically viable methods for the synthesis of 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde and its analogs. Key areas of focus will include:

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods to control the stereochemistry at the C3 position of the oxane ring and the quaternary center of the cyclobutane (B1203170) would be a significant advancement. This could involve leveraging chiral organocatalysts or transition-metal complexes.

Flow Chemistry Processes: Implementing continuous flow synthesis could offer improved reaction efficiency, safety, and scalability. Flow chemistry allows for precise control over reaction parameters, which is particularly beneficial for managing reactive intermediates and exothermic processes.

Renewable Starting Materials: Investigating synthetic pathways that utilize feedstocks derived from renewable biomass could substantially enhance the sustainability profile of the compound. For instance, starting from derivatives of furfural (B47365) or other bio-based platform chemicals could provide a greener alternative to petroleum-based precursors.

Exploration of Unconventional Reactivity and Novel Transformations

The inherent ring strain of the cyclobutane moiety and the reactivity of the aldehyde group suggest a rich landscape for exploring novel chemical transformations.

Ring-Expansion and Ring-Opening Reactions: The strain energy of the cyclobutane ring could be harnessed to drive selective ring-expansion reactions, providing access to larger carbocyclic or heterocyclic systems that are otherwise difficult to synthesize. Controlled ring-opening reactions could also yield unique linear structures with multiple functional groups.

Photoredox Catalysis: The application of visible-light photoredox catalysis could unlock new reaction pathways, such as novel C-C bond formations or functional group interconversions, that are not accessible through traditional thermal methods. The aldehyde group could participate in radical-based transformations under mild conditions.

Multicomponent Reactions: Designing novel multicomponent reactions (MCRs) where this compound serves as a key building block could enable the rapid assembly of complex molecular architectures in a single step, which is highly desirable in drug discovery and materials science.

Design of Next-Generation Derivatives with Enhanced or Tuned Properties

The modular nature of this compound allows for systematic structural modifications to fine-tune its physicochemical and biological properties.

Bioisosteric Replacements: In medicinal chemistry, the oxane or cyclobutane rings could be replaced with other bioisosteric groups to modulate properties such as metabolic stability, lipophilicity, and target-binding affinity.

Fluorination Strategies: The selective introduction of fluorine atoms or fluorine-containing groups can significantly impact a molecule's electronic properties, conformation, and membrane permeability. Research into late-stage fluorination techniques applied to this scaffold would be of high value.

Conformationally Constrained Analogs: Introducing additional cyclic constraints or bulky substituents could lock the molecule into specific conformations. These conformationally rigid derivatives would be invaluable tools for probing biological targets and understanding structure-activity relationships (SAR).

Integration into Advanced Functional Systems and Nanotechnologies

The unique properties of this compound could be leveraged by incorporating it into larger, functional systems.

Polymer Chemistry: The aldehyde functionality can be used as a reactive handle to graft the molecule onto polymer backbones or to synthesize novel polymers with unique thermal or optical properties. The rigid cyclobutane unit could impart specific conformational characteristics to the resulting materials.

Supramolecular Chemistry: The molecule could be designed to act as a guest in host-guest systems or as a building block for self-assembling supramolecular structures, such as gels, liquid crystals, or molecular cages.

Molecular Probes and Sensors: Derivatives of this compound could be developed as fluorescent probes or chemical sensors. The aldehyde group can react with specific analytes, leading to a detectable change in fluorescence or color.

High-Throughput Screening Methodologies for New Applications

To accelerate the discovery of new applications for this compound and its derivatives, high-throughput screening (HTS) methodologies will be essential.

Combinatorial Library Synthesis: The development of automated or semi-automated synthesis platforms could facilitate the creation of large libraries of derivatives based on the core scaffold. These libraries could then be screened against a wide range of biological targets or for specific material properties.

Phenotypic Screening: Utilizing HTS in cell-based phenotypic screens could uncover unexpected biological activities without a preconceived hypothesis about the molecular target, opening up new therapeutic avenues.

Materials Discovery: Automated screening platforms could be employed to rapidly assess the properties of new materials derived from this compound, such as their conductivity, photostability, or mechanical strength.

Synergy between Experimental and Computational Methodologies in Research Advancement

A close integration of computational chemistry and experimental work will be crucial for maximizing the potential of this molecular scaffold.

Predictive Modeling: Quantum mechanics (QM) and molecular dynamics (MD) simulations can be used to predict reaction outcomes, understand reaction mechanisms, and rationalize observed stereoselectivities.

In Silico Screening: Virtual screening of large compound libraries against biological targets can help prioritize the synthesis of the most promising candidates, saving time and resources.

Property Prediction: Computational models, including Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, can be developed to predict the properties of virtual derivatives, guiding the design of new molecules with desired characteristics.

Q & A

Q. What are the common synthetic routes to prepare 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde, and how can intermediates be characterized?

- Methodological Answer : A typical approach involves functionalizing the cyclobutane ring with an oxane (tetrahydropyran) substituent. For example, cyclobutane derivatives are often synthesized via [2+2] photocycloaddition or ring-strain-driven alkylation. The oxane moiety can be introduced through nucleophilic substitution or coupling reactions. Key intermediates (e.g., cyclobutane carboxylic acid derivatives) should be characterized via / NMR to confirm regiochemistry and purity. For cyclobutane systems, coupling constants in NMR () help confirm ring strain and substituent orientation . Mass spectrometry (HRMS) and IR can validate aldehyde functionalization.

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Aldehydes are generally reactive and may pose inhalation or dermal hazards. Based on analogous compounds (e.g., cyclohexanecarbaldehyde derivatives), use fume hoods, nitrile gloves, and eye protection. Cyclobutane rings may decompose under high heat, so store at 2–8°C in inert atmospheres. Emergency protocols for spills include neutralization with sodium bisulfite (for aldehydes) and disposal via certified chemical waste systems. Always consult SDS templates for structurally related aldehydes (e.g., benzaldehyde derivatives) for risk mitigation .

Q. How can the purity of this compound be assessed, and what analytical methods are preferred?

- Methodological Answer : Purity is best determined via HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile derivatives. For non-volatile samples, NMR integration of aldehyde protons (δ 9–10 ppm) versus impurities is effective. Cyclobutane stability can be monitored via TLC (silica gel, ethyl acetate/hexane) to detect ring-opening byproducts. Quantitative analysis may require derivatization (e.g., hydrazone formation) followed by UV-Vis spectroscopy .

Advanced Research Questions

Q. How does the stereoelectronic environment of the oxane ring influence the reactivity of the aldehyde group in this compound?

- Methodological Answer : The oxane’s chair conformation and electron-donating ether oxygen may stabilize the aldehyde via conjugation or steric shielding. Computational studies (DFT, Gaussian) can model hyperconjugative interactions between the aldehyde’s π* orbital and oxane’s σ(C-O) orbitals. Experimentally, compare reaction rates with/without oxane substituents in nucleophilic additions (e.g., Grignard reactions). IR spectroscopy can track carbonyl stretching frequency shifts () to assess electronic effects .

Q. What strategies resolve contradictions in spectroscopic data for cyclobutane-aldehyde derivatives?

- Methodological Answer : Conflicting NMR signals may arise from dynamic ring puckering or rotameric equilibria. Variable-temperature NMR (VT-NMR) can freeze conformers for analysis. For crystallographic discrepancies (e.g., bond lengths vs. computational models), perform X-ray diffraction and compare with DFT-optimized geometries. If MS fragmentation patterns deviate from expectations, use tandem MS/MS with collision-induced dissociation (CID) to clarify fragmentation pathways .

Q. How can this compound be utilized in multicomponent reactions (MCRs), and what are the mechanistic challenges?

- Methodological Answer : Aldehydes are key in MCRs like Ugi or Passerini reactions. For cyclobutane-containing aldehydes, steric hindrance may slow imine formation. Optimize solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Sc(OTf)) to enhance reactivity. Monitor intermediates via in situ IR or LC-MS. Retrosynthetic analysis (e.g., using Synthia) can identify viable MCR pathways while preserving the cyclobutane core .

Q. What computational methods predict the stability and regioselectivity of this compound in catalytic cycles?

- Methodological Answer : Use DFT (B3LYP/6-31G*) to calculate strain energy () of the cyclobutane ring and transition-state barriers for aldehyde reactions. Molecular dynamics (MD) simulations can model solvent effects on regioselectivity in Pd-catalyzed cross-couplings. QSAR models trained on analogous aldehydes (e.g., cyclohexanecarbaldehyde) may predict bioavailability or reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.